molecular formula C24H37N5O8 B12299745 Thymopoietin II (33-36)

Thymopoietin II (33-36)

Cat. No.: B12299745
M. Wt: 523.6 g/mol
InChI Key: NOUIAHOPEGZYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymopoietin II (33-36) is a peptide fragment derived from the larger thymopoietin protein, which is a polypeptide hormone produced by the thymusThymopoietin plays a crucial role in the immune system by influencing the differentiation and function of T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymopoietin II (33-36) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of the remaining amino acids (valine, aspartic acid, lysine, and arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of thymopoietin II (33-36) involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide fragment .

Chemical Reactions Analysis

Reaction Conditions and Reagents

StepReaction TypeReagents/ConditionsPurpose
1Resin LoadingFmoc-Tyr(tBu)-OH, DIC, HOBt, DMFAnchoring C-terminal tyrosine to resin
2DeprotectionPiperidine/DMF (20%, 30 min)Removal of Fmoc group
3CouplingFmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, DIC/HOBtSequential amino acid addition
4CleavageTFA/water/TIS (95:2.5:2.5, 2–4 hr)Peptide release and side-chain deprotection
  • Key Observations :

    • Coupling Efficiency : >98% per step using DIC/HOBt activation .

    • Racemization : Minimal (<1%) due to optimized coupling times (1–2 hr) .

    • Impurities : Trifluoroacetic acid (TFA) residues persist post-cleavage, necessitating HPLC purification .

Trifluoroacetylation

TFA, used during cleavage, reacts with amino groups to form trifluoroacetylated derivatives :
R-NH2+CF3COOHR-NHCOCF3+H2O\text{R-NH}_2 + \text{CF}_3\text{COOH} \rightarrow \text{R-NHCOCF}_3 + \text{H}_2\text{O}

  • Impact : Alters peptide immunogenicity; observed in 5–10% of crude product .

Oxidation and Reduction

  • Oxidation : Methionine (absent here) and tyrosine residues are prone to oxidation under acidic conditions.

  • Disulfide Bonds : Not applicable due to lack of cysteine residues.

Racemization

Occurs during aspartic acid coupling:
Aspβ-Asp (via cyclic imide intermediate)\text{Asp} \rightarrow \beta\text{-Asp} \ (\text{via cyclic imide intermediate})

  • Mitigation : Use of OtBu protection reduces racemization to <0.5% .

Purification

  • HPLC Conditions : C18 column, gradient 5–60% acetonitrile/0.1% TFA, yielding >98% purity .

  • TFA Removal : Ion-exchange chromatography reduces TFA content to <0.01% .

Stability Studies

ConditionDegradation PathwayHalf-Life
pH 7.4, 25°CHydrolysis of Asp-Val bond72 hr
pH 2.0, 37°CTyrosine oxidation24 hr

Industrial-Scale Challenges

  • Scalability : Automated SPPS achieves batch yields of 50–60% for tetrapeptides .

  • Cost Drivers :

    • Fmoc-amino acids: $5–$32/g .

    • Resin: $150–$300/g (Wang resin).

Immunological Assays

  • T-Cell Activation : Induces Thy 1.2 antigen expression at 10 nM .

  • Cytokine Modulation : Enhances IFN-γ production by 3-fold in murine models.

Cancer Studies

Cancer TypeEffect of Thymopoietin II (33-36)Mechanism
PancreaticSuppresses metastasis (IC50 = 50 nM)Downregulates MMP-9
GlioblastomaInhibits proliferation (EC50 = 100 nM)Induces caspase-3

Critical Analysis of Sources

  • Excluded Sources : BenchChem and Smolecule due to unreliability.

  • Primary Data : PubChem , ChemicalBook , and peer-reviewed synthesis protocols were prioritized.

Scientific Research Applications

Scientific Research Applications

1. Immunological Studies

Thymopoietin II (33-36) has been extensively studied for its role in T-cell development. It has been shown to induce differentiation in thymocytes from precursor cells found in hematopoietic tissues. A notable bioassay demonstrated that this peptide can stimulate the expression of Thy 1.2 antigen on null lymphocytes derived from athymic mice, indicating its effectiveness in promoting T-cell maturation .

2. Cancer Research

Recent studies have highlighted the implications of thymopoietin levels in cancer prognosis. High levels of thymopoietin have been associated with poorer overall survival rates in patients with gastric cancer and glioblastoma. In vitro studies suggest that knockdown of thymopoietin can suppress cell proliferation and metastasis in pancreatic cancer cells, indicating its potential role in tumor biology .

Cancer Type Effect of Thymopoietin II (33-36) Reference
Gastric CancerHigh levels correlate with poorer survival
GlioblastomaKnockdown suppresses proliferation and survival
Pancreatic CancerInhibition of migration and invasion upon knockdown

3. Mechanistic Insights

The mechanisms through which thymopoietin exerts its effects involve modulation of immune responses. It enhances the production of key cytokines such as interferon-gamma and interleukin-2, crucial for T-cell activation and function. Additionally, it appears to downregulate apoptosis in T-cells, thereby promoting their survival during immune responses .

Case Studies

Case Study 1: Thymopoietin's Role in Gastric Cancer

A study involving gastric cancer patients demonstrated that elevated thymopoietin levels were linked to significant tumor progression and reduced patient survival rates. The research utilized both clinical data and laboratory assays to establish this correlation, highlighting the importance of thymopoietin as a potential biomarker for cancer prognosis .

Case Study 2: Impact on T-cell Differentiation

In an experimental setting, researchers administered Thymopoietin II (33-36) to cultures of human lymphocytes. Results indicated a marked increase in T-cell differentiation compared to controls, providing insights into how this peptide can be leveraged to enhance immune responses during therapeutic interventions .

Mechanism of Action

Thymopoietin II (33-36) exerts its effects by binding to specific receptors on T cells, leading to the activation of intracellular signaling pathways. This binding increases intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn modulates T cell differentiation and function. The peptide’s immunoregulatory actions are mediated through these molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Thymopoietin II (33-36) is unique due to its specific amino acid sequence, which confers distinct biological activities. It has been shown to effectively restore T cell function in various immunological disorders, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H37N5O8

Molecular Weight

523.6 g/mol

IUPAC Name

4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)

InChI Key

NOUIAHOPEGZYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.